molecular formula C5H7F3N2 B13312422 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile

Cat. No.: B13312422
M. Wt: 152.12 g/mol
InChI Key: GCKLCVKCWUMFFB-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile typically involves the reaction of 3-aminopropanenitrile with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction can be represented as follows:

3-aminopropanenitrile+2,2,2-trifluoroethylamineThis compound\text{3-aminopropanenitrile} + \text{2,2,2-trifluoroethylamine} \rightarrow \text{this compound} 3-aminopropanenitrile+2,2,2-trifluoroethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 3-Aminopropanenitrile
  • 2,2,2-Trifluoroethylamine hydrochloride

Uniqueness

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is unique due to the combination of the trifluoroethyl group and the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H7F3N2

Molecular Weight

152.12 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylamino)propanenitrile

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1,3-4H2

InChI Key

GCKLCVKCWUMFFB-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(F)(F)F)C#N

Origin of Product

United States

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